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Compound of Interest

Compound Name: 4-bromobut-2-yn-1-ol

Cat. No.: B3046928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 4-bromobut-2-yn-1-ol, a valuable building block in organic synthesis. Due to the limited

availability of published experimental spectra for this specific compound, this document

presents predicted data based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized

experimental protocols for acquiring such data are also provided to aid researchers in their

analytical workflows.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics of 4-bromobut-2-
yn-1-ol. These predictions are derived from typical values for similar functional groups and

structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Predicted
Coupling
Constant (J,
Hz)

~ 4.3 Triplet 2H H-1 (-CH₂OH) ~1.5 Hz

~ 3.9 Triplet 2H H-4 (-CH₂Br) ~1.5 Hz

~ 2.5 Singlet (broad) 1H -OH N/A

Note: The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary with

concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm) Assignment

~ 85 C-3 (alkynyl carbon)

~ 80 C-2 (alkynyl carbon)

~ 50 C-1 (-CH₂OH)

~ 15 C-4 (-CH₂Br)

Note: The chemical shifts of alkynyl carbons can vary depending on substitution. sp-hybridized

carbons typically appear in the 70-100 ppm range.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3400 - 3200 Strong, Broad O-H Stretching

3000 - 2850 Medium C-H (sp³) Stretching

2260 - 2100 Weak to Medium C≡C Stretching

1050 - 1260 Strong C-O Stretching

600 - 500 Strong C-Br Stretching

Note: The C≡C stretch may be weak in symmetrical or near-symmetrical alkynes.[2] The O-H

stretch is typically broad due to hydrogen bonding.[3]

Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

148/150 Medium [M]⁺ (Molecular Ion)

131/133 Medium [M - OH]⁺

119/121 Medium [M - CH₂OH]⁺

69 High [M - Br]⁺

41 High [C₃H₅]⁺

Note: The presence of bromine will result in characteristic isotopic peaks (M and M+2) with

approximately equal intensity, which is a key feature in the mass spectrum of brominated

compounds.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a small organic

molecule like 4-bromobut-2-yn-1-ol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or Acetone-d₆) in a small vial.

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, which is crucial for high-

resolution spectra.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum to singlets for each unique carbon. A larger number of scans is usually required

due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (for a liquid sample):

Neat Liquid (Thin Film): Place a drop of the liquid sample directly onto one face of a salt

plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.
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Attenuated Total Reflectance (ATR): Place a small drop of the liquid directly onto the ATR

crystal.

Instrument Setup:

Ensure the sample compartment is clean and dry.

Acquire a background spectrum of the empty instrument (or with the clean salt plates/ATR

crystal). This will be subtracted from the sample spectrum.

Data Acquisition:

Place the prepared sample in the instrument's beam path.

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

Average multiple scans to improve the signal-to-noise ratio. The final spectrum will show

absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (typically in the range of 10-100 µg/mL) in a volatile

organic solvent such as methanol, acetonitrile, or dichloromethane.

Ensure the sample is free of non-volatile salts or buffers, as these can interfere with

ionization and contaminate the instrument.

Instrument Setup:

Choose an appropriate ionization method. Electron Ionization (EI) is common for volatile,

thermally stable small molecules and provides characteristic fragmentation patterns.

Electrospray Ionization (ESI) is a softer technique suitable for a wider range of

compounds.

Calibrate the mass analyzer using a known reference compound to ensure accurate mass

measurements.
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Data Acquisition:

Introduce the sample into the ion source. This can be done via direct infusion with a

syringe pump or through a chromatographic system like Gas Chromatography (GC) or

Liquid Chromatography (LC) for sample separation prior to analysis.

Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and

expected fragment ions.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound, from sample preparation to final structure elucidation.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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